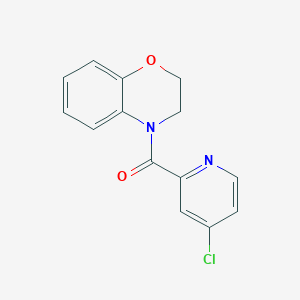
N-cyclopentyl-5-ethylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-5-ethylfuran-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CX-5461 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
CX-5461 has been studied extensively for its potential applications in cancer treatment. It has been shown to selectively inhibit the transcription of ribosomal RNA genes, which are essential for cell growth and proliferation. This selective inhibition of ribosomal RNA genes makes CX-5461 a promising candidate for the treatment of cancer, as cancer cells have a higher rate of ribosomal RNA synthesis compared to normal cells.
Wirkmechanismus
The mechanism of action of CX-5461 involves the binding of the compound to the DNA of cancer cells. This binding inhibits the transcription of ribosomal RNA genes, leading to the selective death of cancer cells. CX-5461 has been shown to be effective against a wide range of cancer types, including breast, ovarian, and pancreatic cancer.
Biochemical and Physiological Effects
CX-5461 has been shown to have a wide range of biochemical and physiological effects. In addition to its selective inhibition of ribosomal RNA genes, CX-5461 has been shown to induce DNA damage and activate the p53 tumor suppressor pathway. These effects contribute to the selective death of cancer cells and make CX-5461 a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CX-5461 in laboratory experiments is its selectivity for cancer cells. This selectivity allows for the selective death of cancer cells without harming normal cells. However, one limitation of using CX-5461 in laboratory experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on CX-5461. One area of research is the development of more efficient synthesis methods for CX-5461, which could lead to increased yields and purity. Another area of research is the optimization of CX-5461 dosing and administration, which could improve its efficacy in cancer treatment. Additionally, further research is needed to explore the potential applications of CX-5461 in other fields, such as neuroscience and infectious disease.
Synthesemethoden
The synthesis of CX-5461 involves the reaction of 2,5-dimethylfuran with cyclopentylamine, followed by the addition of ethyl chloroformate. The resulting product is then treated with sodium hydroxide to yield N-cyclopentyl-5-ethylfuran-2-carboxamide. This synthesis method has been optimized to produce high yields of CX-5461 with high purity.
Eigenschaften
IUPAC Name |
N-cyclopentyl-5-ethylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-10-7-8-11(15-10)12(14)13-9-5-3-4-6-9/h7-9H,2-6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYGLNAJGNTNRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

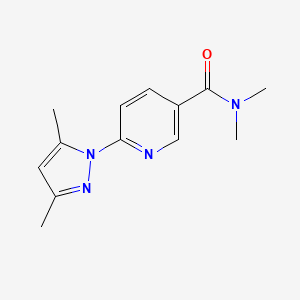


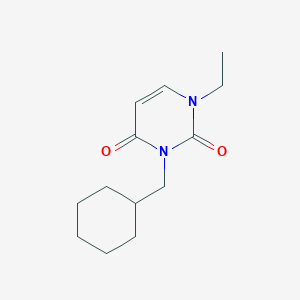
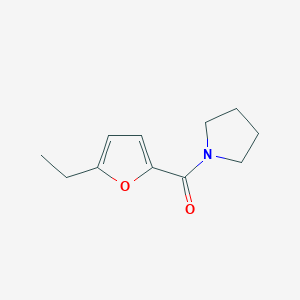
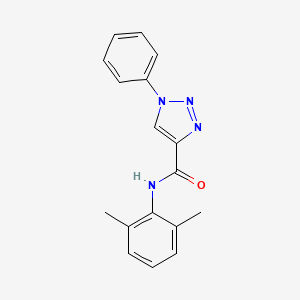
![3-bromo-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7558568.png)
![N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7558571.png)
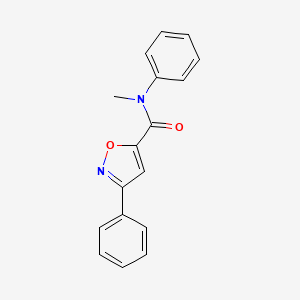

![N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7558596.png)

